molecular formula C18H14N4O2 B2533551 2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide CAS No. 1396808-21-1

2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide

Cat. No.: B2533551
CAS No.: 1396808-21-1
M. Wt: 318.336
InChI Key: AFWPWLUUSOKROT-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole moiety, a pyrazolopyridine ring, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole-3-carbaldehyde, which is then subjected to a condensation reaction with pyrazolo[1,5-a]pyridine derivatives. The final step involves the formation of the acetamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, amine derivatives, and various substituted indole and pyrazolopyridine compounds .

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is unique due to its combination of an indole moiety and a pyrazolopyridine ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(14-11-19-15-6-2-1-5-13(14)15)18(24)20-9-12-10-21-22-8-4-3-7-16(12)22/h1-8,10-11,19H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWPWLUUSOKROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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